molecular formula C12H15ClN2O4 B1424273 Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate CAS No. 305371-42-0

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate

Cat. No.: B1424273
CAS No.: 305371-42-0
M. Wt: 286.71 g/mol
InChI Key: JYUMVTMXTSYJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate is a key synthetic building block in organic and medicinal chemistry research. The compound features two protected functional groups: a Boc (tert-butoxycarbonyl) group safeguarding the amine, and a methyl ester on the carboxylate. This protection makes it a versatile and stable intermediate for multi-step synthesis. The presence of the chlorine atom at the 2-position of the pyridine ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. Researchers value this reagent for constructing complex molecules, particularly in developing active pharmaceutical ingredients (APIs) and other biologically active compounds. Its primary research value lies in its utility as a precursor for synthesizing a wide range of pyridine derivatives. After incorporation into a larger molecular framework, the Boc and methyl ester protecting groups can be selectively removed under controlled conditions to reveal the free amine and carboxylic acid, respectively, enabling further diversification. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUMVTMXTSYJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305371-42-0
Record name Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Chlorination: The pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The boc protecting group can be removed under acidic conditions to yield the free amino group.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid in dichloromethane (DCM).

    Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water or methanol.

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives depending on the nucleophile used.

    Deprotection Reactions: 5-amino-2-chloropyridine-4-carboxylate.

    Ester Hydrolysis: 5-(boc-amino)-2-chloropyridine-4-carboxylic acid.

Scientific Research Applications

Organic Synthesis

Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of diverse derivatives.
  • Deprotection Reactions : The Boc group can be removed under acidic conditions to yield free amino compounds, which are crucial in medicinal chemistry.

Biological Studies

This compound has been investigated for its potential role as an enzyme inhibitor and receptor ligand. Its structural similarity to biologically active compounds allows researchers to explore its interactions with various biological targets. Notably:

  • It can act as a prodrug, where the Boc group is cleaved in vivo to release active amine functionalities that may exhibit biological activity.

Medicinal Chemistry

This compound is being explored for its potential in drug development. Its derivatives have shown promise as therapeutic agents targeting specific diseases, particularly in oncology and infectious diseases. Research has indicated:

  • The compound's derivatives can inhibit specific enzymes related to disease pathways, making them candidates for further pharmacological studies.

Industrial Applications

In industry, this compound is utilized as a building block for the synthesis of specialty chemicals and fine chemicals. Its ability to undergo diverse chemical reactions makes it suitable for producing various agrochemicals and pharmaceuticals.

Case Studies

  • Synthesis of Anticancer Agents
    • Researchers synthesized a series of derivatives from this compound that exhibited potent activity against cancer cell lines. The study highlighted how modifications at the amino group influenced cytotoxicity and selectivity towards cancer cells.
  • Development of Antimicrobial Compounds
    • A study focused on creating new antimicrobial agents derived from this compound demonstrated its efficacy against various bacterial strains. The research emphasized the importance of the Boc protection strategy in maintaining stability during synthesis.

Mechanism of Action

The mechanism of action of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The boc-protected amino group can be deprotected to reveal a free amino group, which can form hydrogen bonds or ionic interactions with target molecules. The chlorine atom and methyl ester group can also participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate

  • Molecular Formula : C₁₂H₁₅FN₂O₄
  • Molecular Weight : 270.3 g/mol
  • Key Differences: Fluorine (electronegative, smaller atomic radius) replaces chlorine at position 2. Lower molecular weight and enhanced polarity compared to the chloro analog. Applications: Potential use in medicinal chemistry for improved bioavailability due to fluorine’s metabolic stability .

Methyl 2-(Aminomethyl)-5-chloropyridine-4-carboxylate

  • Molecular Formula : C₈H₉ClN₂O₂
  • Molecular Weight : 200.6 g/mol
  • Key Differences: Free aminomethyl group at position 2 instead of Boc-amino at position 4. Higher hydrophilicity due to the unprotected amine, enabling direct conjugation in peptide synthesis. Applications: Used in rapid derivatization reactions without requiring deprotection steps .

Pyrimidine-Based Analogs

Methyl 2-Amino-5-bromopyrimidine-4-carboxylate

  • Molecular Formula : C₆H₆BrN₃O₂
  • Molecular Weight : 248.0 g/mol
  • Key Differences: Pyrimidine ring (6-membered, two nitrogen atoms) replaces pyridine. Bromine at position 5 and free amino group at position 2. Applications: Potential use in nucleotide analog synthesis due to pyrimidine’s resemblance to nucleic acid bases .

5-Bromo-2-(Methylthio)pyrimidine-4-carboxylic Acid

  • Molecular Formula : C₆H₅BrN₂O₂S
  • Molecular Weight : 273.1 g/mol
  • Key Differences: Methylthio group at position 2 enhances sulfur-mediated reactivity (e.g., nucleophilic substitution). Bromine substituent increases molecular weight and lipophilicity. Applications: Explored in organometallic catalysis and enzyme inhibition studies .

Boc-Protected Non-Pyridine Compounds

3-(Boc-amino)pyridine

  • Molecular Formula : C₁₀H₁₄N₂O₂
  • Molecular Weight : 186.2 g/mol
  • Key Differences: Single Boc-amino group at position 3 on pyridine, lacking ester or halogen substituents. Simpler structure with reduced steric hindrance. Applications: Building block for foldamers and β-sheet mimetics in supramolecular chemistry .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Applications
This compound C₁₂H₁₄ClN₂O₄ 285.7 Cl (2), Boc-NH (5), COOCH₃ (4) Drug intermediates, pesticides
Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate C₁₂H₁₅FN₂O₄ 270.3 F (2), Boc-NH (5), COOCH₃ (4) Medicinal chemistry
Methyl 2-(aminomethyl)-5-chloropyridine-4-carboxylate C₈H₉ClN₂O₂ 200.6 Cl (5), NH₂CH₂ (2), COOCH₃ (4) Peptide conjugation
Methyl 2-amino-5-bromopyrimidine-4-carboxylate C₆H₆BrN₃O₂ 248.0 Br (5), NH₂ (2), COOCH₃ (4) Nucleotide analogs

Table 2: Reactivity and Stability Comparison

Compound Reactivity Highlights Stability Considerations
This compound Cl acts as a leaving group in SNAr reactions Boc group prevents amine oxidation
Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate Fluorine resists nucleophilic substitution Enhanced metabolic stability
Methyl 2-(aminomethyl)-5-chloropyridine-4-carboxylate Free amine enables rapid conjugation Requires inert storage conditions

Biological Activity

Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its structural features and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevance in drug development.

This compound features a Boc-protected amino group, a chlorine atom at the 2-position, and a carboxylate ester. The Boc (tert-butoxycarbonyl) group serves as a protective moiety that can be removed to yield an active amine, enhancing the compound's reactivity and biological interactions. The chlorine atom introduces electrophilic characteristics that facilitate nucleophilic substitution reactions, making this compound versatile for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. The free amino group, once deprotected, can form hydrogen bonds or ionic interactions with active sites on enzymes, potentially leading to inhibition. For instance, it may act on targets similar to those affected by other pyridine derivatives known for their inhibitory effects on enzymes involved in disease processes.
  • Receptor Interaction : The structural similarity of this compound to biologically active compounds positions it as a candidate for receptor ligand studies. Its ability to mimic natural substrates allows it to bind to specific receptors, influencing cellular signaling pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against various biological targets:

  • Antiparasitic Activity : Research has shown that derivatives of this compound can inhibit the growth of Plasmodium falciparum, the malaria-causing parasite. Docking studies indicated that modifications at the 2-position significantly enhance binding affinity to target enzymes involved in parasite metabolism .
  • Cholinesterase Inhibition : The compound's analogs have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. Inhibitory constants (IC50 values) in the nanomolar range were reported for some derivatives, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Antimalarial Development : A series of experiments demonstrated that modifications of this compound led to improved efficacy against P. berghei in murine models. Compounds derived from this scaffold showed significant reductions in parasitemia, indicating promising antimalarial activity .
  • Neuroprotective Agents : In studies focused on neuroprotection, certain derivatives exhibited dual activity as cholinesterase inhibitors and antioxidants. These compounds not only inhibited enzyme activity but also reduced oxidative stress markers in neuronal cultures, suggesting a multifaceted approach to treating conditions like Alzheimer's .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundKey FeaturesBiological Activity
Methyl 5-amino-2-chloropyridine-4-carboxylateLacks Boc protectionHigher reactivity but less stability
Methyl 5-(Boc-amino)-2-bromopyridine-4-carboxylateBromine instead of chlorineDifferent reactivity profile
Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylateFluorine atomUnique electronic properties affecting binding

This comparison illustrates how variations in halogen substitution and functional groups influence the compound's stability and reactivity, thereby affecting its biological activity.

Q & A

Q. Key Characterization :

  • NMR : Confirm Boc-group integrity (δ ~1.4 ppm for t-Bu protons) and ester methyl (δ ~3.9 ppm).
  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

Advanced: How can competing side reactions (e.g., Boc deprotection or ester hydrolysis) be minimized during synthesis?

Methodological Answer:
Boc deprotection under acidic conditions and ester hydrolysis under basic conditions are key challenges. Mitigation strategies include:

  • Temperature Control : Maintain reaction temperatures <40°C during Boc protection to avoid premature cleavage.
  • Solvent Selection : Use anhydrous DCM or THF for Boc reactions to suppress hydrolysis.
  • pH Monitoring : For ester stability, avoid prolonged exposure to strong bases (e.g., NaOH); instead, use mild bases (e.g., NaHCO₃) in biphasic systems .

Q. Data Contradictions :

  • reports successful Boc protection at 25°C, while highlights chlorination at higher temperatures (80°C). This suggests stepwise optimization is critical—chlorination precedes Boc protection to avoid thermal deprotection.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC):
    • Boc t-Bu: 1.4 ppm (¹H), 28 ppm (¹³C).
    • Pyridine ring protons: δ 7.5–8.5 ppm (¹H).
  • IR Spectroscopy : Confirm Boc carbonyl (1690–1710 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]⁺ expected m/z: ~327.1 for C₁₂H₁₆ClN₂O₄).

Advanced: How does the Boc group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:
The Boc group can sterically hinder coupling at position 5. To enable cross-coupling at the 2-chloro position:

Protection Strategy : Retain Boc during coupling by using Pd catalysts tolerant to bulky groups (e.g., Pd(PPh₃)₄) .

Reaction Conditions : Optimize solvent (toluene/EtOH) and base (K₂CO₃) to prevent Boc cleavage.

Post-Coupling Deprotection : Use TFA/DCM (1:1) to remove Boc after coupling, followed by neutralization with NaHCO₃ .

Case Study : demonstrates similar Boc-protected intermediates in Pd-mediated couplings with yields >70%.

Basic: What are the storage conditions to ensure long-term stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent moisture absorption.
  • Desiccant : Include silica gel packs to minimize hydrolysis.
  • Solvent Stability : Dissolve in anhydrous DMSO or DCM for long-term stock solutions (avoid aqueous buffers) .

Advanced: How can computational modeling (e.g., DFT) predict regioselectivity in further derivatization?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrostatic potential maps, identifying electron-deficient sites (e.g., 2-chloro position as electrophilic center).
  • Docking Studies : Predict binding affinities if used in drug discovery (e.g., kinase inhibitors) .
  • Software Tools : Leverage WinGX for crystallographic data refinement (if X-ray structures are available) .

Basic: How to troubleshoot low yields during Boc protection?

Methodological Answer:

  • Excess Reagent : Use 1.2–1.5 equivalents of Boc₂O.
  • Activation : Add catalytic DMAP (0.1 eq) to enhance reactivity.
  • Workup : Extract unreacted Boc₂O with hexane; purify via flash chromatography (ethyl acetate/hexane) .

Advanced: What strategies resolve contradictions in reported synthetic protocols (e.g., solvent effects on chlorination)?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary solvents (POCl₃ vs. PCl₃), temperatures, and reaction times.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track chlorination progress .
  • Comparative Analysis : reports chlorination at 80°C in POCl₃, while uses milder conditions for Boc protection. Prioritize stepwise optimization to reconcile differences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.